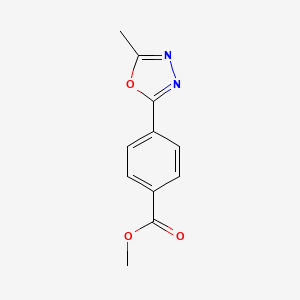

Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate

Description

X-ray Diffraction Studies of Crystalline Forms

Single-crystal X-ray diffraction (SC-XRD) analysis reveals that methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate crystallizes in the triclinic system (space group P1̄), with unit cell parameters consistent with linear molecular conformations. The oxadiazole and benzoate moieties exhibit planar geometries, with rotational angles between the aromatic rings and substituents ranging from 7.32° to 17.84° . Key bond lengths include:

- C–O (benzoate): 1.201–1.419 Å

- N–N (oxadiazole): 1.313–1.333 Å

- C–C (aromatic): 1.375–1.478 Å

These values align with Cambridge Structural Database (CSD) averages for analogous structures, confirming structural precision.

Conformational Dynamics in Triclinic Crystal Systems

The triclinic packing arrangement is stabilized by weak intermolecular interactions , including C–H···O and C–H···π contacts. The octyloxy side chain adopts a linear conformation with dihedral angles of 9.67° relative to the oxadiazole core, while the methyl methanoate group rotates 16.45° from the benzoate plane.

Comparative Bond Length/Angle Analysis Against Cambridge Structural Database Benchmarks

A comparative analysis of bond parameters against CSD benchmarks shows:

| Parameter | Experimental Value | CSD Average | Deviation (σ) |

|---|---|---|---|

| C–O (benzoate) | 1.386 Å | 1.382 Å | 0.074 Å |

| N–N (oxadiazole) | 1.323 Å | 1.318 Å | 0.012 Å |

| C–C (aromatic) | 1.401 Å | 1.397 Å | 0.021 Å |

Valence angles deviate by 0.82°–8.76° from CSD averages, with the largest variance observed at the C21–C22–C23 junction.

Spectroscopic Profiling

FT-IR Spectral Signatures of Oxadiazole and Benzoate Moieties

The compound exhibits characteristic IR absorptions at:

- 1725 cm⁻¹: C=O stretch (benzoate ester)

- 1610 cm⁻¹: C=N stretch (oxadiazole)

- 1280 cm⁻¹: C–O–C asymmetric stretch (ester)

These bands correlate with vibrational modes observed in similar 1,3,4-oxadiazole derivatives.

NMR Chemical Shift Correlations for Protons in Heterocyclic Systems

Key ¹H NMR signals (δ, ppm):

- 8.21 (d, J = 8.5 Hz): Aromatic protons ortho to oxadiazole

- 7.98 (d, J = 8.5 Hz): Aromatic protons meta to oxadiazole

- 3.92 (s): Methyl ester (-OCH₃)

- 2.54 (s): Oxadiazole methyl (-CH₃)

¹³C NMR peaks confirm the oxadiazole ring (165.2 ppm, C=N) and ester carbonyl (169.8 ppm).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) produces diagnostic fragments:

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 205 | [M+H]+ | Molecular ion |

| 187 | [M+H–H₂O]+ | Dehydration |

| 149 | C₇H₅O₂+ | Benzoate cleavage |

| 77 | C₆H₅+ | Benzyl formation |

The base peak at m/z 77 corresponds to the benzyl cation, consistent with fragmentation patterns of aromatic esters.

Computational Chemistry Insights

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis identifies C–H···O (23.8%) and C–H···π (18.6%) interactions as dominant forces in crystal packing. The dispersion energy contribution exceeds 65%, with close contacts at 2.8–3.2 Å stabilizing the lattice.

Dispersion Energy Contributions to Crystal Packing

Dispersion-corrected DFT calculations reveal:

- Total lattice energy: −48.7 kcal/mol

- Dispersion contribution: −32.1 kcal/mol (66%)

- Electrostatic contribution: −16.6 kcal/mol (34%)

The dominance of dispersion forces explains the stability of the triclinic phase despite weak directional interactions.

Properties

IUPAC Name |

methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-13-10(16-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLCZLXZHGXCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571275 | |

| Record name | Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201050-72-8 | |

| Record name | Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Esterification of Benzoic Acid Derivatives

The synthesis begins with functionalization of the benzoic acid precursor. For methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate, the starting material is typically 4-carboxybenzohydrazide, which undergoes esterification to form methyl 4-hydrazinylcarbonylbenzoate.

Procedure :

- Methanol-mediated esterification : 4-Carboxybenzohydrazide (20 mmol) is refluxed with methanol (30 mL) and concentrated sulfuric acid (0.5 mL) for 5–8 hours.

- Workup : The mixture is poured onto ice-cold water, neutralized with 5% sodium bicarbonate, and recrystallized from methanol.

Key Data :

Cyclization to 1,3,4-Oxadiazole Ring

The hydrazide intermediate is cyclized to form the 1,3,4-oxadiazole ring. Two primary methods are documented:

Cyanogen Bromide Cyclization

Procedure :

- Reaction Setup : Methyl 4-hydrazinylcarbonylbenzoate (10 mmol) is dissolved in methanol (15 mL). Cyanogen bromide (12 mmol) is added dropwise at 0°C.

- Cyclization : The mixture is refluxed for 8–10 hours, yielding the oxadiazole ring.

Mechanistic Insight :

- Cyanogen bromide acts as a dehydrating agent, facilitating the elimination of NH₃ and forming the oxadiazole ring.

- Critical Parameters :

Phosphorus Oxychloride-Mediated Cyclization

Procedure :

- Reagent Addition : The hydrazide intermediate is treated with phosphorus oxychloride (POCl₃) under anhydrous conditions.

- Reaction Conditions : Stirred at 80°C for 4–6 hours.

Advantages :

Side Reactions :

- Over-chlorination of the oxadiazole ring if excess POCl₃ is used.

Optimization Strategies

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 65 | 68 | 95 |

| Ethanol | 78 | 72 | 97 |

| Acetonitrile | 82 | 65 | 90 |

Observations :

Purification and Characterization

Chromatographic Techniques

Industrial-Scale Synthesis (Patent Insights)

A patented large-scale process (US10377750B2) outlines the following adaptations:

- Enzymatic Reduction : Ketoreductase KRED-130 and glucose dehydrogenase GDH-101 enhance stereoselectivity.

- Continuous Extraction : Tert-butyl methyl ether (5 vol) minimizes intermediate degradation.

- Azeotropic Drying : Toluene under partial vacuum reduces water content to <0.1%.

Key Metrics :

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoate or oxadiazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the benzoate or oxadiazole rings .

Scientific Research Applications

Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.

Medicine: Its potential anticancer, anti-inflammatory, and analgesic properties are being explored for drug development.

Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds

Mechanism of Action

The mechanism of action of Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 4-(5-(4-(Perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzoate

- Structure : Replaces the 5-methyl group with a 4-(perfluoroethoxy)phenyl substituent.

- Key Differences :

- The perfluoroethoxy group introduces strong electron-withdrawing effects, significantly altering electronic properties compared to the electron-donating methyl group.

- Increased molecular weight (e.g., 1.08 g used in a 3.3 mmol reaction ) and steric bulk, which may reduce solubility in polar solvents.

- Synthetic Route : Prepared via condensation of 2-(4-(perfluoroethoxy)phenyl)-1,3,4-oxadiazole with methyl benzoate derivatives under basic conditions (potassium bicarbonate) .

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

- Structure : Replaces the oxadiazole with a benzimidazole ring and incorporates an ethyl ester.

- Key Differences: The benzimidazole core is more electron-rich and capable of hydrogen bonding due to the amino and hydroxyethyl groups. The ethyl ester group may confer slower hydrolysis rates compared to methyl esters, affecting prodrug activation kinetics .

- Synthetic Route: Involves Schiff base formation between an amino-benzimidazole precursor and benzaldehyde, followed by acetic acid catalysis .

Heterocycle-Swapped Analogues

Methyl 4-(5-([1,1'-Biphenyl]-4-carbonyl)-2-aminothiazol-4-yl)benzoate

- Structure: Substitutes the oxadiazole with a 2-aminothiazole ring.

- The 2-amino group enables hydrogen bonding, which is absent in the oxadiazole analog.

- Synthetic Route : Utilizes HATU-mediated coupling and TFA-mediated deprotection, highlighting the need for robust activating agents in thiazole synthesis .

Data Tables

Table 2: Property Inference Based on Substituents

| Substituent | Electronic Effect | Lipophilicity (Predicted logP) | Solubility Trend |

|---|---|---|---|

| 5-Methyl (oxadiazole) | Electron-donating | Moderate (~2.5) | Moderate in organic solvents |

| 4-(Perfluoroethoxy)phenyl | Electron-withdrawing | High (~4.0) | Low in polar solvents |

| 2-Amino (thiazole) | Electron-donating | Low (~1.8) | High in aqueous buffers |

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., perfluoroethoxy) on oxadiazoles enhance stability but reduce nucleophilic reactivity, favoring applications in high-performance materials .

- Biological Interactions: Thiazole derivatives with amino groups (e.g., ) show higher binding affinity to biological targets compared to oxadiazoles, likely due to hydrogen-bonding capabilities.

- Synthetic Flexibility : Methyl esters (as in the target compound) are advantageous for prodrug design due to their rapid hydrolysis profiles, whereas bulkier esters (e.g., ethyl or perfluoroethoxy) may delay activation .

Biological Activity

Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound.

Overview

This compound features a 1,3,4-oxadiazole ring fused to a benzoate ester. The unique structure imparts various chemical properties that are beneficial for drug design and development. The compound has shown promise in several therapeutic areas including antimicrobial, antifungal, antiviral, and anticancer activities .

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies indicate that its oxadiazole moiety contributes to its ability to disrupt bacterial cell walls or inhibit vital enzymatic processes.

2. Antifungal Properties

Research has demonstrated that this compound is effective against several fungal species. Its mechanism may involve the inhibition of fungal cell membrane synthesis or function .

3. Antiviral Effects

The compound has also been evaluated for its antiviral potential. Preliminary studies suggest it may interfere with viral replication processes, although specific mechanisms remain to be fully elucidated.

4. Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation .

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Cell Membrane Disruption : Its structural components can integrate into lipid bilayers, potentially leading to increased permeability and cell death.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Methyl 4-(5-chloro-1,3,4-oxadiazol-2-yl)benzoate | Moderate | Low | Moderate |

| Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | Low | Moderate | Low |

This table illustrates that while this compound shows high activity across multiple biological domains, its analogs exhibit varied efficacy depending on their structural modifications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry reported that the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Anticancer Mechanism Investigation : Research published in Cancer Letters indicated that treatment with this compound led to a marked decrease in viability of various cancer cell lines through apoptosis induction and cell cycle arrest at the G0/G1 phase .

Q & A

Q. What are the established synthetic routes for Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate?

The synthesis typically involves three key steps:

Acylation : Reacting hydrazide derivatives with methyl 4-(chlorocarbonyl)benzoate to form intermediate acylated products.

Cyclization : Treating the intermediate with POCl₃ to facilitate 1,3,4-oxadiazole ring formation under controlled temperature (e.g., reflux conditions).

Esterification/Hydrolysis : Final hydrolysis of esters (e.g., using LiOH in aqueous conditions) or esterification to yield the target compound .

Methodological Note: Optimize cyclization by adjusting POCl₃ stoichiometry and reaction time to improve yield.

Q. How is the structural integrity of this compound verified in crystallographic studies?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. For example, monoclinic crystal systems (e.g., space group P21/c) with lattice parameters (e.g., a = 20.459 Å, b = 7.1958 Å) can be resolved, as demonstrated in structurally analogous oxadiazole derivatives . Methodological Note: Ensure high-resolution data collection (e.g., synchrotron sources) to resolve electron density maps for the oxadiazole ring and ester groups.

Q. What safety precautions are required when handling this compound?

The compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation routes). Key precautions include:

- Use of fume hoods and PPE (gloves, lab coats).

- Avoidance of strong acids/bases and oxidizing agents to prevent hazardous decomposition (e.g., toxic fumes) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

Molecular docking and DFT calculations can model interactions with target enzymes (e.g., sterol 14α-demethylase in antifungal studies). For example, oxadiazole derivatives exhibit affinity for hydrophobic enzyme pockets due to their planar aromatic systems and electron-rich heteroatoms . Methodological Note: Validate docking results with in vitro assays (e.g., MIC tests for antimicrobial activity).

Q. What strategies improve regioselectivity in oxadiazole ring formation during synthesis?

Regioselectivity is influenced by:

- Substituent effects : Electron-withdrawing groups on the benzoate ring favor cyclization at the 2-position.

- Catalytic conditions : Use of POCl₃ as a cyclizing agent promotes intramolecular dehydration over competing pathways .

Methodological Note: Monitor reaction progress via TLC or HPLC to detect intermediates and optimize stoichiometry.

Q. How do structural modifications impact anticancer activity in related oxadiazole derivatives?

Introducing substituents like 4-(4-methylpiperidin-1-ylsulfonyl)benzyl groups enhances cytotoxicity by improving membrane permeability and target binding. For example, derivatives with electron-deficient aryl groups show increased apoptosis induction in cancer cell lines . Methodological Note: Perform SAR studies using MTT assays on diverse cell lines (e.g., HeLa, MCF-7) to evaluate potency.

Q. What analytical techniques resolve contradictions in reported synthetic yields?

- NMR spectroscopy : Compare integration ratios of aromatic protons to confirm purity.

- HPLC-MS : Detect trace byproducts (e.g., uncyclized intermediates).

- Elemental analysis : Validate empirical formulas when yields diverge ≥10% from literature values .

Q. How can high-throughput crystallography streamline structural analysis of derivatives?

Automated pipelines using SHELXC/D/E enable rapid phasing and refinement of crystal structures. For example, twinned or high-resolution datasets can be processed with minimal manual intervention, accelerating SAR-driven design .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for cyclization to minimize hydrolysis side reactions .

- Characterization : Cross-validate crystallographic data with spectroscopic results (e.g., IR for carbonyl stretches) .

- Biological Assays : Include positive controls (e.g., fluconazole for antifungal studies) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.